1,3-Dinitrodibenzo[b,f]oxepine 1,3-Dinitrodibenzo[b,f]oxepine
Brand Name: Vulcanchem
CAS No.: 96955-62-3
VCID: VC5157566
InChI: InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H
SMILES: C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C14H8N2O5
Molecular Weight: 284.227

1,3-Dinitrodibenzo[b,f]oxepine

CAS No.: 96955-62-3

Cat. No.: VC5157566

Molecular Formula: C14H8N2O5

Molecular Weight: 284.227

* For research use only. Not for human or veterinary use.

1,3-Dinitrodibenzo[b,f]oxepine - 96955-62-3

Specification

CAS No. 96955-62-3
Molecular Formula C14H8N2O5
Molecular Weight 284.227
IUPAC Name 2,4-dinitrobenzo[b][1]benzoxepine
Standard InChI InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H
Standard InChI Key NOHKLRGEWUCJIL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Physicochemical Characteristics

The dibenzo[b,f]oxepine core consists of a seven-membered oxepine ring fused to two benzene rings at the b and f positions. In 1,3-dinitrodibenzo[b,f]oxepine, nitro groups are introduced at the 1- and 3-positions of the oxepine ring (Figure 1). This substitution pattern significantly alters the electron density distribution, as nitro groups are strong electron-withdrawing moieties. Computational studies on analogous dibenzo[b,f]oxepine derivatives suggest that such substitutions influence molecular geometry and intermolecular interactions, particularly in binding to biological targets like tubulin .

Table 1: Physicochemical Properties of 1,3-Dinitrodibenzo[b,f]oxepine

PropertyValue
Molecular FormulaC14H8N2O5\text{C}_{14}\text{H}_{8}\text{N}_{2}\text{O}_{5}
Molecular Weight284.228 g/mol
XLogP3-AA (Predicted)~3.2
Topological Polar Surface Area~110 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The predicted XLogP3-AA value of ~3.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) of ~110 Ų, derived from nitro and ether oxygen contributions, suggests limited blood-brain barrier penetration .

Synthetic Methodologies

While no explicit synthesis of 1,3-dinitrodibenzo[b,f]oxepine is documented, analogous compounds provide insights into feasible routes. A generalized approach involves:

  • Oxepine Ring Formation: Palladium-catalyzed reductive Mizoroki-Heck cyclization of halogenated precursors, as demonstrated for dibenzo[b,e]oxepines .

  • Nitration: Electrophilic aromatic nitration using nitric acid or mixed acids (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) at positions activated by electron-donating or withdrawing groups.

For example, Prins cyclization using BF₃·OEt₂ as a catalyst has been employed to synthesize nitro-substituted dibenzo[b,f]oxepines . Computational modeling of reaction intermediates suggests that nitration at the 1- and 3-positions is sterically and electronically feasible, given the oxepine ring’s distortion .

CompoundActivityIC₅₀/ED₅₀Target
Compound 35 Anti-breast cancer1.33 μM (MCF-7)ERα/ERβ
Compound 40 Anti-inflammatory0.30 mg/kgCOX-2
Compound 2f (E-isomer) Tubulin inhibitionΔG = -13.4 kJ/molColchicine site

Computational and Structure-Activity Insights

Density functional theory (DFT) calculations on dibenzo[b,f]oxepine derivatives reveal that nitro substitutions at the 1- and 3-positions induce:

  • Electron Withdrawal: Reduced electron density at the oxepine oxygen, potentially enhancing electrophilic reactivity.

  • Torsional Strain: Dihedral angles between benzene rings and the oxepine ring increase by ~15°, affecting protein-ligand interactions .

Molecular dynamics simulations suggest that 1,3-dinitro substitution stabilizes the Z-isomer in azo derivatives, favoring interactions with hydrophobic pockets in tubulin .

Challenges and Future Directions

  • Synthetic Optimization: Current yields for nitro-substituted dibenzo[b,f]oxepines rarely exceed 40% . Flow chemistry or microwave-assisted synthesis could improve efficiency.

  • Target Identification: Proteomic studies are needed to identify off-target effects, given the promiscuity of nitroaromatics.

  • Safety Profiling: Nitro groups may confer mutagenic risks via nitroreductase activation, necessitating Ames testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator